molecular formula C11H12FNO4 B8651704 Methyl 2-(4-fluoro-2-nitrophenyl)-2-methylpropanoate

Methyl 2-(4-fluoro-2-nitrophenyl)-2-methylpropanoate

Cat. No. B8651704
M. Wt: 241.22 g/mol
InChI Key: ZRBAZCYEWFXKLA-UHFFFAOYSA-N
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Patent
US07589109B2

Procedure details

A mixture of methyl 2-(4-fluoro-2-nitrophenyl)-2-methylpropanoate (2.53 g, 0.010 mol, step 1 of Example 15) and iron powder (2.34 g, 0.042 mol) in acetic acid (30 mL) was stirred at 100° C. for 5.5 h. The reaction mixture was rinsed with methanol and it was filtered through a pad of Celite. The filtrate was concentrated. It was added water and the aqueous layer was extracted with ethyl acetate (20 mL×3). The organic layer was washed with brine, dried over sodium sulfate and concentrated. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:6 to 1:4) to give 1.67 g (89%) of the title compound as a white solid.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.34 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[C:4]([N+:15]([O-])=O)[CH:3]=1>C(O)(=O)C.[Fe]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:8]([CH3:14])([CH3:13])[C:9](=[O:10])[NH:15]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C(=O)OC)(C)C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.34 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was rinsed with methanol and it
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
It was added water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (20 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:6 to 1:4)

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
FC1=CC=C2C(C(NC2=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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